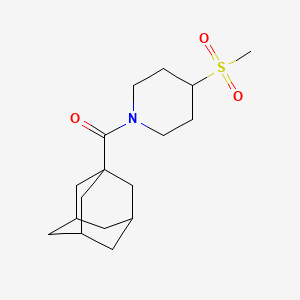

(3r,5r,7r)-Adamantan-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of adamantane, which is a type of diamondoid and one of the most stable organic compounds. The adamantane structure is incorporated into many pharmaceutical drugs due to its lipophilicity, which allows it to cross the blood-brain barrier. The compound also contains a piperidine ring, which is a common feature in many pharmaceuticals and is known to influence drug selectivity, solubility, and molecular polarity .

Aplicaciones Científicas De Investigación

Synthesis and Anti-Inflammatory Applications

A study by Kalita et al. (2015) synthesized a series of novel tetrahydropyrimidine–adamantane hybrids, which included derivatives of the adamantan-1-yl group. These compounds were evaluated for their anti-inflammatory activities, and specific derivatives exhibited excellent anti-inflammatory properties. The research highlights the potential of adamantan-1-yl derivatives in developing new anti-inflammatory agents (Kalita et al., 2015).

Antimicrobial and Anti-Proliferative Activities

Al-Mutairi et al. (2019) explored the synthesis of novel adamantane-based compounds, including 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives. These compounds were tested for their antimicrobial activity against a panel of bacteria and the yeast-like fungus Candida albicans. Additionally, their anti-proliferative activity was evaluated against human tumor cell lines, with several compounds showing significant activity. This study underscores the versatility of adamantane derivatives in the development of agents with potential antimicrobial and anticancer applications (Al-Mutairi et al., 2019).

Synthesis and Structural Studies

Research on the synthesis and structural characterization of adamantane derivatives, such as those involving sulfonyl and piperidinyl groups, provides foundational knowledge for further application in medicinal chemistry and material science. Girish et al. (2008) detailed the synthesis and crystal structure of a compound related to the query molecule, highlighting the importance of structural studies in understanding the properties and potential applications of these compounds (Girish et al., 2008).

Novel Organic Compounds for Corrosion Prevention

Singaravelu and Bhadusha (2022) synthesized a novel organic compound for the prevention of mild steel corrosion in acidic mediums. While not directly related to the queried compound, this research demonstrates the broader applicability of novel synthesized compounds in industrial applications, such as corrosion inhibition. The study highlights the potential of such compounds in developing effective corrosion inhibitors (Singaravelu & Bhadusha, 2022).

Propiedades

IUPAC Name |

1-adamantyl-(4-methylsulfonylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3S/c1-22(20,21)15-2-4-18(5-3-15)16(19)17-9-12-6-13(10-17)8-14(7-12)11-17/h12-15H,2-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHRNYISYVZYIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Adamantane-1-carbonyl)-4-methanesulfonylpiperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2419956.png)

![(E)-4-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2419957.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2419964.png)

![(Z)-2-chloro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2419966.png)

![3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2419967.png)

![9-((4-(thiophene-2-carbonyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2419974.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-methoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2419979.png)